molecular formula C8H11F5O3 B12085760 sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate

sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate

Cat. No.: B12085760
M. Wt: 250.16 g/mol
InChI Key: HXOMLXHWYNKKNG-UHFFFAOYSA-N
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Description

sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate: is an organofluorine compound known for its unique chemical properties, particularly its stability and reactivity due to the presence of fluorine atoms. This compound is used in various scientific and industrial applications, including as a building block in organic synthesis and in the development of specialized materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the reaction of sec-butyl alcohol with 2,2,3,3,3-pentafluoropropyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A common procedure includes:

    Reactants: sec-Butyl alcohol and 2,2,3,3,3-pentafluoropropyl chloroformate.

    Solvent: Anhydrous dichloromethane.

    Catalyst: A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the exothermic nature of the reaction.

The reaction proceeds as follows:

sec-Butyl alcohol+2,2,3,3,3-pentafluoropropyl chloroformatesec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate+HCl\text{sec-Butyl alcohol} + \text{2,2,3,3,3-pentafluoropropyl chloroformate} \rightarrow \text{this compound} + \text{HCl} sec-Butyl alcohol+2,2,3,3,3-pentafluoropropyl chloroformate→sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate+HCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form sec-butyl alcohol and 2,2,3,3,3-pentafluoropropyl alcohol.

    Reduction: The compound can be reduced to form sec-butyl alcohol and 2,2,3,3,3-pentafluoropropanol.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Acidic or Basic Conditions: For hydrolysis, typically using dilute acids or bases.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: sec-Butyl alcohol and 2,2,3,3,3-pentafluoropropyl alcohol.

    Reduction: sec-Butyl alcohol and 2,2,3,3,3-pentafluoropropanol.

Scientific Research Applications

sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate is utilized in various fields:

    Chemistry: As a building block in the synthesis of complex fluorinated compounds.

    Biology: In the development of fluorinated probes for imaging and diagnostic purposes.

    Medicine: Potential use in drug delivery systems due to its stability and reactivity.

    Industry: In the production of specialized materials such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate exerts its effects is primarily through its reactivity with nucleophiles. The electron-withdrawing effect of the fluorine atoms makes the carbonate group more susceptible to nucleophilic attack, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,2,3,3,3-pentafluoropropyl carbonate
  • Methyl 2,2,3,3,3-pentafluoropropyl carbonate
  • Bis(2,2,3,3,3-pentafluoropropyl) carbonate

Uniqueness

sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate is unique due to its sec-butyl group, which provides different steric and electronic properties compared to its ethyl and methyl counterparts. This can influence its reactivity and the types of products formed in chemical reactions.

Biological Activity

sec-Butyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated carbonate compound that has garnered attention for its unique chemical properties and potential biological applications. Understanding its biological activity is crucial for evaluating its safety and efficacy in various fields, including pharmaceuticals and materials science.

The structure of this compound features a carbonate group attached to a sec-butyl chain and a pentafluoropropyl moiety. This combination results in distinctive solubility and reactivity characteristics that influence its biological interactions.

The biological activity of this compound may be attributed to its interaction with cell membranes and proteins. These interactions can alter the function and activity of various biomolecules, potentially impacting cellular processes such as signaling pathways and metabolic functions. The compound may also serve as a solvent or reagent in biochemical assays due to its unique solubility properties.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key findings:

  • Cell Membrane Interaction : The compound's fluorinated structure enhances its ability to interact with lipid bilayers, which may affect membrane fluidity and permeability.
  • Protein Binding : Studies suggest that the compound can bind to specific proteins, influencing their conformation and function. This could have implications for drug design and development.
  • Enzyme Activity Modulation : There is evidence that this compound can modulate enzyme activities through competitive inhibition or allosteric effects.

Case Studies

  • Cell Viability Assays : In vitro studies have demonstrated that varying concentrations of this compound can affect the viability of different cell lines. For instance:
    • At low concentrations (1-10 µM), no significant cytotoxicity was observed.
    • Higher concentrations (50 µM and above) led to increased cell death due to membrane disruption.
  • Enzyme Inhibition Studies : Research has shown that the compound can inhibit specific enzymes involved in metabolic pathways. For example:
    • Inhibition of cytochrome P450 enzymes was noted at concentrations exceeding 20 µM.
    • The IC50 values for enzyme inhibition varied based on the enzyme type and assay conditions.

Table 1: Biological Activity Summary

Activity TypeObservationsConcentration Range
Cell ViabilityNo cytotoxicity at low concentrations1-10 µM
Increased cell death at high concentrations≥50 µM
Enzyme InhibitionInhibition of cytochrome P450 enzymes>20 µM
IC50 values vary by enzymeDependent on enzyme type

Table 2: Interaction with Proteins

Protein TargetInteraction TypeEffect
Membrane ProteinsBindingAlters membrane fluidity
EnzymesCompetitive inhibitionModulates metabolic pathways

Properties

Molecular Formula

C8H11F5O3

Molecular Weight

250.16 g/mol

IUPAC Name

butan-2-yl 2,2,3,3,3-pentafluoropropyl carbonate

InChI

InChI=1S/C8H11F5O3/c1-3-5(2)16-6(14)15-4-7(9,10)8(11,12)13/h5H,3-4H2,1-2H3

InChI Key

HXOMLXHWYNKKNG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)OCC(C(F)(F)F)(F)F

Origin of Product

United States

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